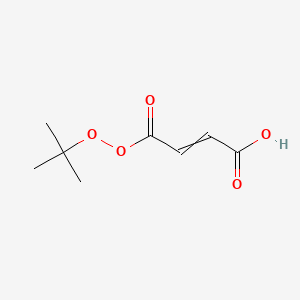
N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a tetrachloropyridine ring
Vorbereitungsmethoden
The synthesis of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine typically involves the reaction of 3,4,5,6-tetrachloropyridine with guanidine derivatives. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines . This protocol features wide substrate scope and mild conditions, making it suitable for industrial production.
Analyse Chemischer Reaktionen
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The tetrachloropyridine ring allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include thioureas, isocyanides, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound plays key roles in various biological functions and processes.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine can be compared with other similar compounds such as:
Debrisoquine: A derivative of guanidine used as an antihypertensive drug.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: An important intermediate used in organic synthesis and pharmaceuticals. The uniqueness of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine lies in its specific structure and the presence of the tetrachloropyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33984-54-2 |
|---|---|
Molekularformel |
C6H4Cl4N4 |
Molekulargewicht |
273.9 g/mol |
IUPAC-Name |
2-(3,4,5,6-tetrachloropyridin-2-yl)guanidine |
InChI |
InChI=1S/C6H4Cl4N4/c7-1-2(8)4(10)13-5(3(1)9)14-6(11)12/h(H4,11,12,13,14) |
InChI-Schlüssel |
WZZYSYDSQYGQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N=C(N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)



![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)






![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
